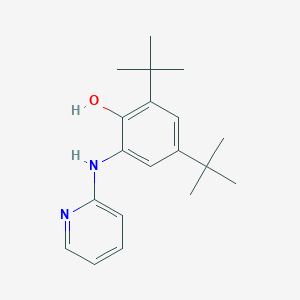![molecular formula C16H25NO2S B5592596 2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)
2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C16H25NO2S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.16060021 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of sulfonyl hydrazone scaffolds and piperidine derivatives has significant implications in medicinal chemistry. One study outlines the creation of novel sulfonyl hydrazone compounds featuring piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, demonstrating notable biological activities. The antioxidant testing included various assays, highlighting specific compounds that showed superior activity compared to standard antioxidants. Additionally, some compounds exhibited promising anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's. This research underscores the utility of such chemical structures in developing therapeutic agents (Karaman et al., 2016).
Antimicrobial Applications
Another study focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized to assess their antibacterial potentials. The research highlighted specific compounds that showed considerable growth inhibition against various bacterial strains, including Salmonella typhi and Escherichia coli. These findings indicate the potential of such compounds in developing new antibacterial agents, offering a strategy to combat resistant bacterial infections (Iqbal et al., 2017).
Anticancer Properties
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole structures has unveiled promising anticancer agents. A study synthesized these compounds and evaluated their efficacy against cancer cells, discovering several with potent anticancer activity. These findings suggest the potential for further development and testing of these compounds in cancer treatment, marking a significant step forward in the search for new therapeutic options (Rehman et al., 2018).
Electrolyte Applications in Batteries
In the field of energy storage, 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) has been explored as a co-solvent in lithium-ion batteries. This ionic liquid demonstrates good miscibility with carbonate solvents, enhancing the conductivity of the electrolyte. Such advancements in electrolyte chemistry are crucial for developing more efficient and durable batteries, signifying the broader applications of piperidine derivatives in technology (Kim et al., 2013).
Propriétés
IUPAC Name |
2-ethyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-4-15-7-5-6-12-17(15)20(18,19)16-10-8-14(9-11-16)13(2)3/h8-11,13,15H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZOIOSWEMYRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)
![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)

![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)

![(4aS*,7aR*)-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5592612.png)
